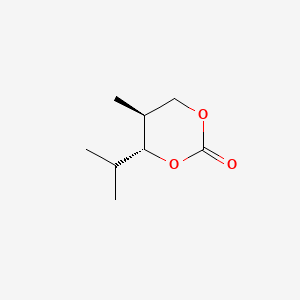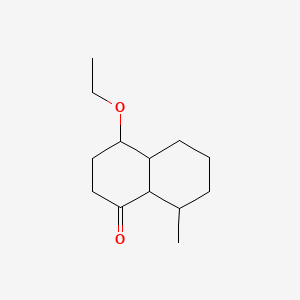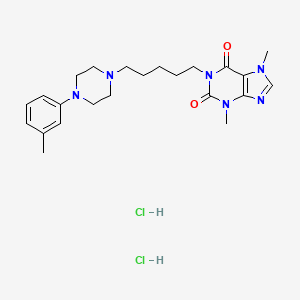
1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride is a complex organic compound that combines theobromine, a well-known stimulant found in cocoa, with a piperazine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of the piperazine derivative. This can be achieved by reacting m-methylphenylamine with piperazine under controlled conditions.
Alkylation: The piperazine derivative is then alkylated with a suitable alkyl halide, such as 1-bromopentane, to introduce the pentyl chain.
Coupling with Theobromine: The alkylated piperazine derivative is then coupled with theobromine. This step often requires the use of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to facilitate the reaction.
Formation of the Dihydrochloride Salt: Finally, the compound is converted to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide in a polar aprotic solvent.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with adenosine receptors, similar to theobromine, leading to stimulant effects.
Pathways Involved: It may influence cyclic AMP (cAMP) signaling pathways, resulting in increased cellular activity and neurotransmitter release.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **1-(3-(4-(m-Methylphenyl)-1-piperazinyl)propyl)theobromine
- **1-(4-(4-(m-Methylphenyl)-1-piperazinyl)butyl)theobromine
- **1-(6-(4-(m-Methylphenyl)-1-piperazinyl)hexyl)theobromine
Uniqueness
1-(5-(4-(m-Methylphenyl)-1-piperazinyl)pentyl)theobromine dihydrochloride is unique due to its specific alkyl chain length and the presence of theobromine. This combination may result in distinct pharmacological properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
81996-02-3 |
|---|---|
Molekularformel |
C23H34Cl2N6O2 |
Molekulargewicht |
497.5 g/mol |
IUPAC-Name |
3,7-dimethyl-1-[5-[4-(3-methylphenyl)piperazin-1-yl]pentyl]purine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C23H32N6O2.2ClH/c1-18-8-7-9-19(16-18)28-14-12-27(13-15-28)10-5-4-6-11-29-22(30)20-21(24-17-25(20)2)26(3)23(29)31;;/h7-9,16-17H,4-6,10-15H2,1-3H3;2*1H |
InChI-Schlüssel |
BYXMGHJGOBWTJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCCCCN3C(=O)C4=C(N=CN4C)N(C3=O)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


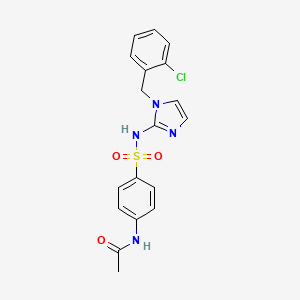

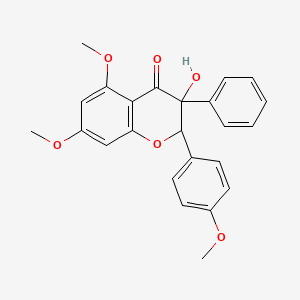
![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
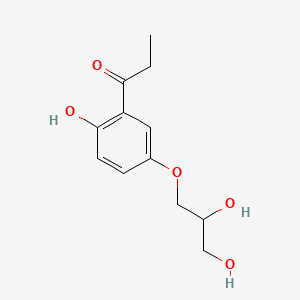

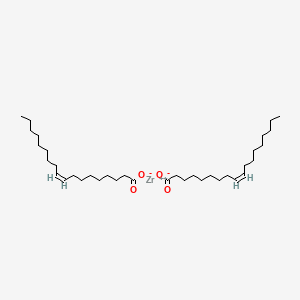
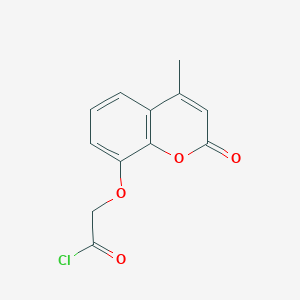
![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)



